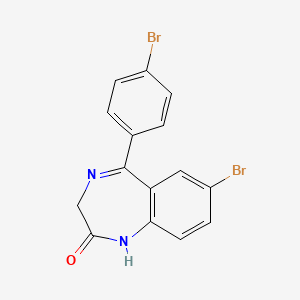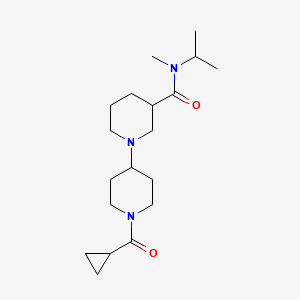
2H-1,4-Benzodiazepin-2-one, 7-bromo-5-(4-bromophenyl)-1,3-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2H-1,4-Benzodiazepin-2-one, 7-bromo-5-(4-bromophenyl)-1,3-dihydro-” is a chemical compound belonging to the benzodiazepine class Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “2H-1,4-Benzodiazepin-2-one, 7-bromo-5-(4-bromophenyl)-1,3-dihydro-” typically involves the following steps:
Formation of the Benzodiazepine Core: This can be achieved through the condensation of an o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Halogen atoms like bromine can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.
科学研究应用
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, including binding to receptors.
Medicine: Potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action for benzodiazepines typically involves binding to the gamma-aminobutyric acid (GABA) receptor in the brain. This enhances the effect of GABA, a neurotransmitter that inhibits neuronal activity, leading to sedative and anxiolytic effects. The specific bromine substitutions may alter the binding affinity and efficacy of the compound.
相似化合物的比较
Similar Compounds
Diazepam: A well-known benzodiazepine with similar core structure but different substituents.
Lorazepam: Another benzodiazepine with different halogen substitutions.
Clonazepam: Features a nitro group instead of bromine, leading to different pharmacological properties.
Uniqueness
The presence of bromine atoms at the 7 and 5 positions in “2H-1,4-Benzodiazepin-2-one, 7-bromo-5-(4-bromophenyl)-1,3-dihydro-” may confer unique chemical and biological properties, potentially making it more effective or selective in certain applications compared to other benzodiazepines.
属性
IUPAC Name |
7-bromo-5-(4-bromophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2N2O/c16-10-3-1-9(2-4-10)15-12-7-11(17)5-6-13(12)19-14(20)8-18-15/h1-7H,8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUOCDXXPQBXAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362376 |
Source


|
| Record name | 2H-1,4-Benzodiazepin-2-one, 7-bromo-5-(4-bromophenyl)-1,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65247-12-3 |
Source


|
| Record name | 2H-1,4-Benzodiazepin-2-one, 7-bromo-5-(4-bromophenyl)-1,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 1-(5-ethyl-4-methyl-1H-pyrazole-3-carbonyl)-3-[(E)-3-phenylprop-2-enyl]piperidine-3-carboxylate](/img/structure/B6116419.png)
![ethyl 1-[(5-acetyl-3-thienyl)carbonyl]-3-benzyl-3-piperidinecarboxylate](/img/structure/B6116427.png)
![7-(3-methoxybenzyl)-N,N-dimethyl-6-oxo-2,7-diazaspiro[4.5]decane-2-sulfonamide](/img/structure/B6116434.png)
![N-[1-(cyclohexylmethyl)piperidin-3-yl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6116439.png)
![N-[1-(5-fluoro-2-methylanilino)-1-oxopropan-2-yl]thiophene-2-carboxamide](/img/structure/B6116443.png)
![2-(4-methyl-1,2,5-oxadiazol-3-yl)-N-[1-(2-phenylethyl)piperidin-3-yl]acetamide](/img/structure/B6116446.png)
![N-(1-phenylbutyl)-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6116460.png)
![2-[4-(4-chloro-2-nitrophenoxy)phenyl]quinoxaline](/img/structure/B6116474.png)
![2-(2-CHLORO-5-METHYLPHENOXY)-2-METHYL-N-[(PYRIDIN-2-YL)METHYL]PROPANAMIDE](/img/structure/B6116482.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}tetrahydro-2H-pyran-2-carboxamide](/img/structure/B6116490.png)

![1-benzyl-4-{3-[1-(2-furylmethyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6116514.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(3-methylbutanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6116524.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B6116530.png)
